Cas no 1248416-43-4 (2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline)

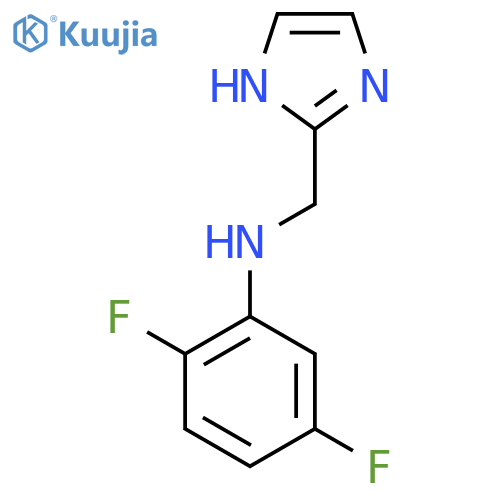

1248416-43-4 structure

商品名:2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline

2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline 化学的及び物理的性質

名前と識別子

-

- 2,5-difluoro-N-(1H-imidazol-2-ylmethyl)aniline

- 2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline

- n-((1h-Imidazol-2-yl)methyl)-2,5-difluoroaniline

- 2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline

-

- インチ: 1S/C10H9F2N3/c11-7-1-2-8(12)9(5-7)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14)

- InChIKey: IWGXRAZNNVGZRA-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1NCC1=NC=CN1)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 203

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 40.7

2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-168099-0.25g |

2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline |

1248416-43-4 | 0.25g |

$513.0 | 2023-09-20 | ||

| Enamine | EN300-168099-0.5g |

2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline |

1248416-43-4 | 0.5g |

$535.0 | 2023-09-20 | ||

| Enamine | EN300-168099-2.5g |

2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline |

1248416-43-4 | 2.5g |

$1089.0 | 2023-09-20 | ||

| Enamine | EN300-168099-0.1g |

2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline |

1248416-43-4 | 0.1g |

$490.0 | 2023-09-20 | ||

| Enamine | EN300-168099-10g |

2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline |

1248416-43-4 | 10g |

$2393.0 | 2023-09-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375402-100mg |

n-((1h-Imidazol-2-yl)methyl)-2,5-difluoroaniline |

1248416-43-4 | 95% | 100mg |

¥16450.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375402-500mg |

n-((1h-Imidazol-2-yl)methyl)-2,5-difluoroaniline |

1248416-43-4 | 95% | 500mg |

¥16679.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375402-1g |

n-((1h-Imidazol-2-yl)methyl)-2,5-difluoroaniline |

1248416-43-4 | 95% | 1g |

¥16044.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375402-250mg |

n-((1h-Imidazol-2-yl)methyl)-2,5-difluoroaniline |

1248416-43-4 | 95% | 250mg |

¥17206.00 | 2024-08-09 | |

| Enamine | EN300-168099-1.0g |

2,5-difluoro-N-[(1H-imidazol-2-yl)methyl]aniline |

1248416-43-4 | 1g |

$743.0 | 2023-05-26 |

2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

1248416-43-4 (2,5-difluoro-N-(1H-imidazol-2-yl)methylaniline) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬